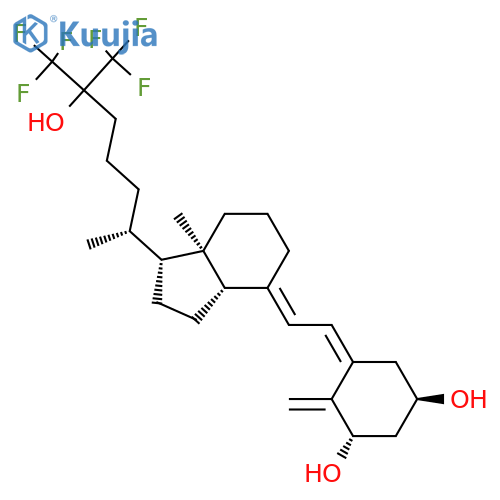

Preparation of fluorinated vitamin D derivatives

,

Japan,

,

,